

# Application Notes and Protocols for a Continuous TFMU-ADPr Fluorescence Assay

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## Compound of Interest

Compound Name: TFMU-ADPr

Cat. No.: B12408591

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## Introduction

The continuous **TFMU-ADPr** fluorescence assay is a powerful tool for studying the activity of poly(ADP-ribose) glycohydrolases (PARGs) and ADP-ribosylhydrolase 3 (ARH3), key enzymes in the regulation of ADP-ribosylation signaling.<sup>[1][2]</sup> This assay utilizes the fluorogenic substrate **TFMU-ADPr**, which upon enzymatic cleavage, releases a highly fluorescent molecule, providing a real-time measure of enzyme activity.<sup>[1][3]</sup> These application notes provide a detailed experimental setup and protocols for utilizing this assay in research and drug development, particularly for the screening and characterization of enzyme inhibitors.

## Principle of the Assay

The **TFMU-ADPr** assay is based on the enzymatic hydrolysis of a synthetic substrate that mimics the natural ADP-ribose. The substrate, **TFMU-ADPr**, is composed of ADP-ribose linked to a trifluoromethylumbelliferone (TFMU) fluorophore. In its intact form, the substrate is non-fluorescent. However, upon cleavage of the glycosidic bond by PARG or ARH3, the TFMU fluorophore is released, resulting in a significant increase in fluorescence intensity.<sup>[1]</sup> This change in fluorescence can be monitored continuously using a fluorescence plate reader, allowing for the determination of enzyme kinetics and the effects of inhibitors.

## Data Presentation

## Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of human PARG (hPARG), *Thermus thermophilus* PARG (ttPARG), and human ARH3 (hARH3) with the **TFMU-ADPr** substrate.

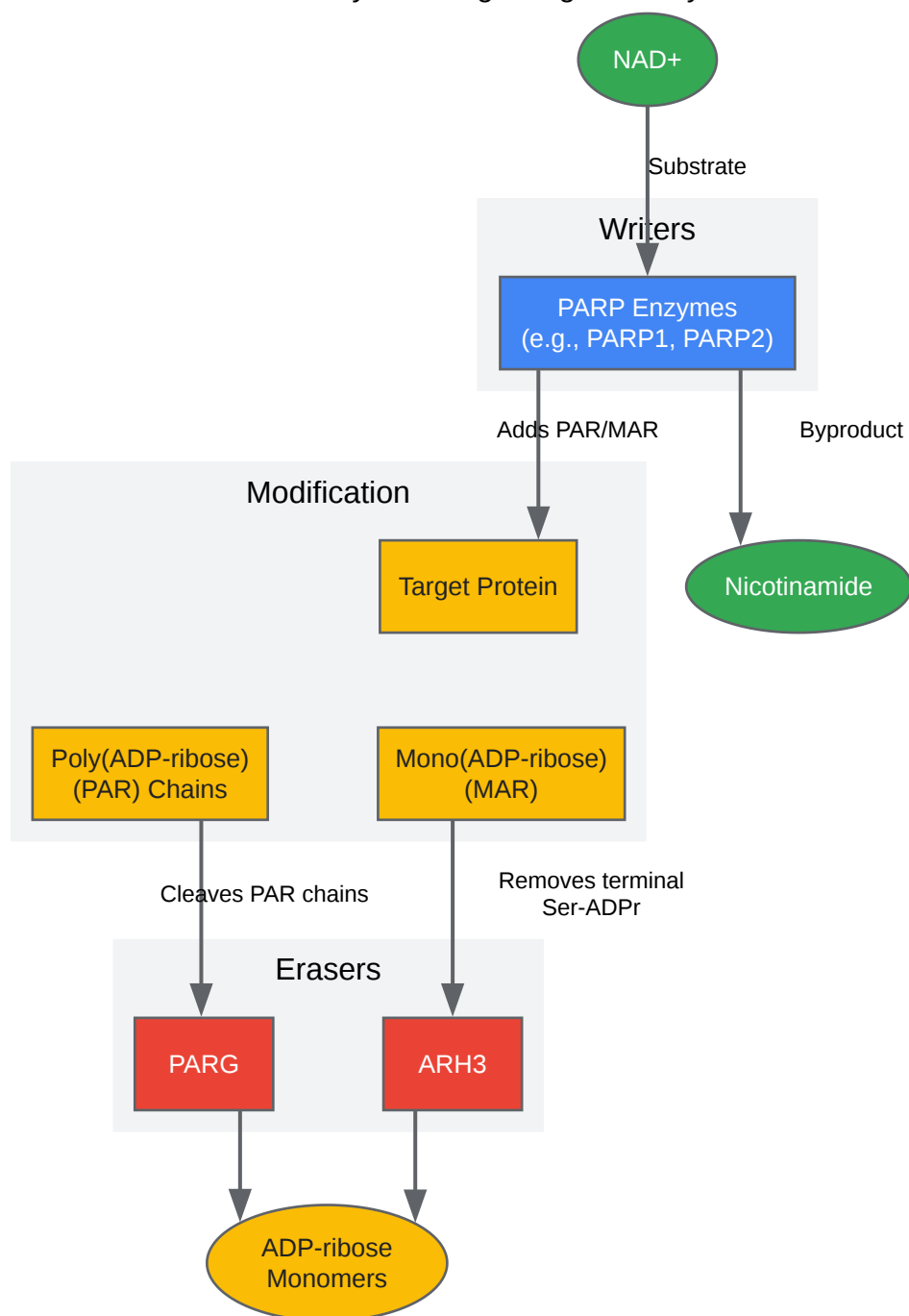
Enzyme	Substrate	K <sub>M</sub> (μM)	V <sub>max</sub> (μmol/min/mg)
hPARG	TFMU-ADPr	66.2 ± 15	0.84 ± 0.05
ttPARG	TFMU-ADPr	210 ± 13	28.6 ± 0.6
hARH3	TFMU-ADPr	6.3 ± 0.2	1.61 ± 0.02

Table 1: Michaelis-Menten kinetic parameters for PARG and ARH3 enzymes with the **TFMU-ADPr** substrate. Data is presented as mean ± standard deviation.

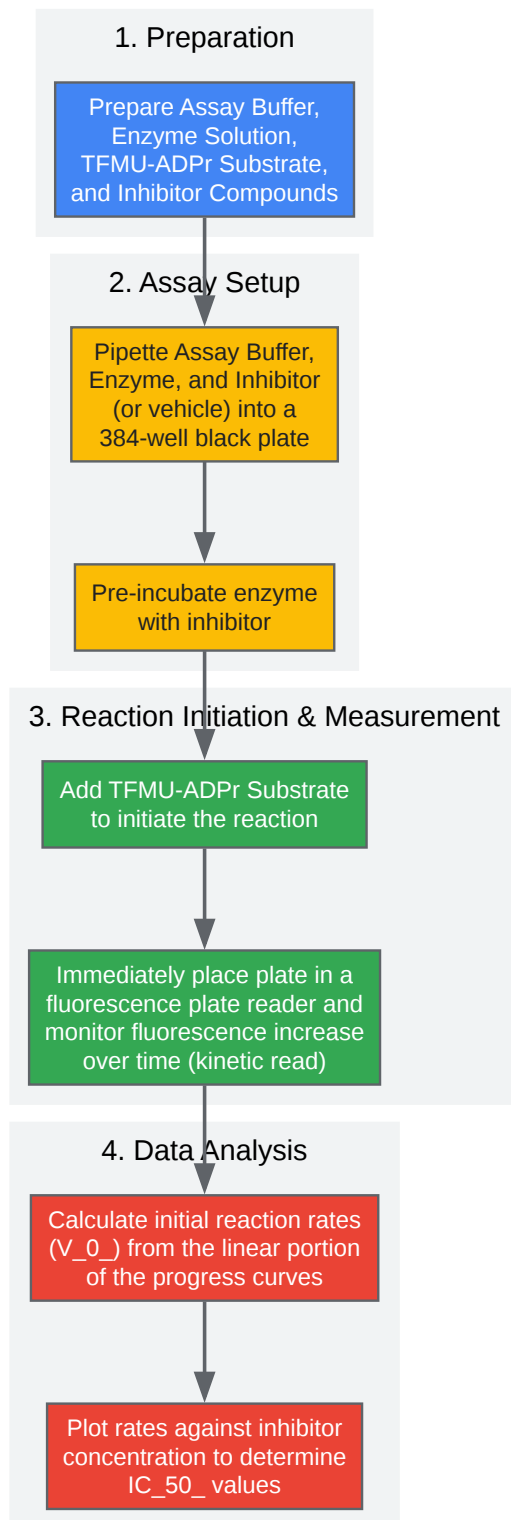
## Signaling Pathway

The following diagram illustrates the central role of PARP, PARG, and ARH3 enzymes in the ADP-ribosylation signaling pathway.

## ADP-Ribosylation Signaling Pathway



## Continuous TFMU-ADPr Assay Workflow

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## References

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